1-Methyl-4-sulfanylpyrrolidin-2-one
Overview
Description
1-Methyl-4-sulfanylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring with a methyl group at the first position and a sulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-sulfanylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-methylpyrrolidin-2-one with thiolating agents can yield the desired compound. The reaction typically requires a base such as sodium hydride and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-sulfanylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized pyrrolidinones.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-sulfanylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-4-sulfanylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the methyl and sulfanyl groups, making it less reactive in certain chemical reactions.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, which alters its chemical properties and reactivity.
Prolinol: A hydroxylated derivative of pyrrolidine, differing significantly in its chemical behavior and applications
Uniqueness: 1-Methyl-4-sulfanylpyrrolidin-2-one is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-methyl-4-sulfanylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-6-3-4(8)2-5(6)7/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUNCJIMTRQGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293182 | |
Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222856-41-9 | |
Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222856-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercapto-1-methyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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